(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and multiple ethoxy and phenoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through the reaction of the thiazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the Phenoxy and Ethoxy Groups: The phenoxy and ethoxy groups are introduced through nucleophilic substitution reactions using appropriate phenol and ethylene oxide derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Enzymes: It can bind to and inhibit the activity of certain enzymes, leading to the disruption of key biochemical pathways.
Interaction with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.
Modulation of Signaling Pathways: It can modulate various cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
(5E)-5-[(2-{2-[2-(4-Methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
(5E)-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar thiazolidinone structure but with different substituents, leading to variations in its chemical and biological properties.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: Another related compound with a thiazolidinone core, but with different functional groups that confer unique properties.
The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(5E)-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-15-6-8-17(9-7-15)25-12-10-24-11-13-26-18-5-3-2-4-16(18)14-19-20(23)22-21(27)28-19/h2-9,14H,10-13H2,1H3,(H,22,23,27)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVXYWFFYNEMLN-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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